molecular formula C14H16ClN5O2S B1667773 FPH2

FPH2

Cat. No.: B1667773
M. Wt: 353.8 g/mol
InChI Key: PCHRYHSDDPPZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

FPH2 plays a significant role in biochemical reactions, particularly in the proliferation of primary human hepatocytes . It interacts with various enzymes and proteins within the cell, promoting cellular growth and division .

Cellular Effects

This compound influences various types of cells and cellular processes. In primary human hepatocytes, this compound increases the number of nuclei undergoing mitosis in a concentration-dependent manner . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular biomolecules. It binds to specific receptors or enzymes within the cell, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and degradation patterns typical of many biochemical compounds . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Metabolic Pathways

This compound is involved in specific metabolic pathways within the cell. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner consistent with many other biochemical compounds . It may interact with specific transporters or binding proteins, influencing its localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound is an area of active research. It is believed that this compound may be directed to specific compartments or organelles within the cell due to specific targeting signals or post-translational modifications . The exact localization of this compound and its effects on activity or function at these sites are topics of ongoing study .

Preparation Methods

Synthetic Routes and Reaction Conditions

FPH2 is synthesized through a series of chemical reactions involving the formation of a carbamimidothioic acid derivative. The key steps include the reaction of 3-carbamoyl-1-ethyl-1H-pyrazol-4-yl with 5-chloro-2-methoxyphenyl isothiocyanate under controlled conditions .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored as a solid at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

FPH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

FPH2 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the differentiation of induced pluripotent stem cell-derived hepatocytes.

    Biology: Investigated for its role in promoting the functional proliferation of primary human hepatocytes.

    Medicine: Potential therapeutic applications in treating liver diseases by expanding mature human primary hepatocytes.

    Industry: Utilized in the development of new therapeutics for liver diseases

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to induce functional proliferation of hepatocytes at a rate consistent with liver regeneration kinetics. This makes it a valuable tool for expanding mature human primary hepatocytes and developing new therapies for liver diseases .

Properties

IUPAC Name

4-[(5-chloro-2-methoxyphenyl)carbamothioylamino]-1-ethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O2S/c1-3-20-7-10(12(19-20)13(16)21)18-14(23)17-9-6-8(15)4-5-11(9)22-2/h4-7H,3H2,1-2H3,(H2,16,21)(H2,17,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHRYHSDDPPZBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=S)NC2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.